molecular formula C10H18N2O2 B080068 1,1-Bis(morpholino)ethylene CAS No. 14212-87-4

1,1-Bis(morpholino)ethylene

Cat. No.: B080068
CAS No.: 14212-87-4
M. Wt: 198.26 g/mol
InChI Key: MNEZCVVWTRIDOE-UHFFFAOYSA-N
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Description

1,1-Bis(morpholino)ethylene is an organic compound with the molecular formula C10H18N2O2. It is characterized by the presence of two morpholine rings attached to an ethylene backbone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(morpholino)ethylene can be synthesized through several methods. One common approach involves the reaction of morpholine with acetylene derivatives. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(morpholino)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the morpholine rings .

Scientific Research Applications

1,1-Bis(morpholino)ethylene has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 1,1-Bis(morpholino)ethylene involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimorpholinoethene
  • 4,4’-(Ethylene-1,1-diyl)bismorpholine
  • 4-(1-Morpholin-4-ylethenyl)morpholine

Uniqueness

1,1-Bis(morpholino)ethylene stands out due to its dual morpholine rings, which confer unique chemical properties. This structural feature allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in various research applications .

Properties

IUPAC Name

4-(1-morpholin-4-ylethenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(11-2-6-13-7-3-11)12-4-8-14-9-5-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEZCVVWTRIDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(N1CCOCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337624
Record name 1,1-Bis(morpholino)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14212-87-4
Record name 1,1-Bis(morpholino)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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